

# MTX115325 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MTX115325 |           |
| Cat. No.:            | B12387795 | Get Quote |

# **Application Notes and Protocols: MTX115325**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MTX115325 is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that plays a critical role in regulating mitophagy.[1][2][3] By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, leading to increased clearance of damaged mitochondria. [4][5] This mechanism has shown neuroprotective effects in preclinical models of Parkinson's disease, suggesting its potential as a disease-modifying therapeutic.[1][6] These application notes provide detailed information on the solubility, preparation, and experimental use of MTX115325.

## **Physicochemical and Pharmacokinetic Properties**

MTX115325 is an orally active compound with excellent bioavailability and central nervous system (CNS) penetration.[4][5] It is a white to off-white solid with a molecular weight of 348.36 g/mol and a chemical formula of C18H16N6O2.[4]



| Property                    | Value                    | Reference |
|-----------------------------|--------------------------|-----------|
| Molecular Weight            | 348.36 g/mol             | [4]       |
| Formula                     | C18H16N6O2               | [4]       |
| Appearance                  | White to off-white solid | [4]       |
| Purity                      | >98% (HPLC)              | [3]       |
| Oral Bioavailability (mice) | 98%                      | [4][7]    |
| CNS Penetration (Kpu,u)     | ~0.4                     | [4]       |

## **Solubility and Stock Solution Preparation**

Proper preparation of **MTX115325** solutions is critical for experimental success. Due to its nature, specific handling procedures are recommended.

| Solvent | Maximum Concentration | Preparation Notes                                                                          |
|---------|-----------------------|--------------------------------------------------------------------------------------------|
| DMSO    | 250 mg/mL (717.65 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4] |

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weigh the desired amount of MTX115325 powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of MTX115325, add 287.06 μL of DMSO).[4]
- Vortex briefly to mix.
- Sonicate the solution until the compound is fully dissolved.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.



• Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

## In Vitro Experimental Protocols

MTX115325 has been demonstrated to be effective in various in vitro assays to assess its inhibitory activity against USP30 and its effect on mitophagy.

#### **USP30 Inhibition and TOM20 Ubiquitination Assay**

This protocol is designed to measure the increase in ubiquitination of the USP30 substrate TOM20 in a cellular context.

Cell Lines: HeLa cells overexpressing YFP-Parkin or SH-SY5Y neuroblastoma cells.[4][5]

#### Protocol:

- Seed HeLa or SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight.
- Prepare serial dilutions of **MTX115325** in culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept below 0.1%.
- Treat the cells with varying concentrations of MTX115325 (e.g., 10 nM to 1  $\mu$ M) for 90 minutes.[4]
- Optional for HeLa cells: To induce mitochondrial stress, co-treat with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O).[3]
- Lyse the cells and perform a Western blot analysis.
- Probe the membrane with primary antibodies against TOM20 and ubiquitin to detect ubiquitinated TOM20 (TOM20-Ub).[8]
- Quantify the band intensities to determine the concentration-dependent increase in TOM20-Ub.

Expected Results: **MTX115325** increases TOM20 ubiquitination with an EC50 of approximately 32 nM in HeLa cells.[3][4]



### **Mitophagy Induction Assay**

This protocol assesses the ability of **MTX115325** to promote mitochondrial autophagy (mitophagy).

Cell Line: SH-SY5Y cells.[7]

#### Protocol:

- Seed SH-SY5Y cells in a suitable imaging plate (e.g., 96-well plate).
- Treat cells with MTX115325 at various concentrations (e.g., 37 nM to 1 μM) for 72 hours.[4]
- Use a mitophagy reporter system (e.g., mito-QC) to visualize and quantify mitophagy.
- Counterstain the nuclei with a fluorescent dye like Hoechst.
- Acquire images using a high-content imaging system.
- Quantify the mitophagy index based on the colocalization of mitochondria with autophagosomes/lysosomes.[7][8]

Expected Results: **MTX115325** treatment leads to a concentration-dependent increase in the mitophagy index.[7]

## In Vivo Experimental Protocol

The following protocol describes the use of **MTX115325** in a mouse model of Parkinson's disease to evaluate its neuroprotective effects.

Animal Model: AAV-A53T-SNCA mouse model of Parkinson's disease.[4][5]

#### Protocol:

- Induce synucleinopathy in mice via stereotaxic injection of an AAV1/2-A53T αSyn vector.[7]
- Prepare the MTX115325 formulation for oral gavage.



- Administer MTX115325 orally (e.g., 15 mg/kg or 50 mg/kg) twice daily for a period of 10 weeks.[4]
- Monitor the animals for any adverse effects throughout the study.
- At the end of the treatment period, sacrifice the animals and collect brain tissue.
- Perform immunohistochemical analysis to assess the number of dopaminergic neurons (TH+ neurons) in the substantia nigra and dopamine levels in the striatum.[4][5]
- Analyze levels of phosphorylated S129-αSyn and astrocyte activation (GFAP staining) as markers of pathology.[4]

Expected Results: **MTX115325** treatment is expected to reduce the loss of dopaminergic neurons, preserve striatal dopamine levels, and decrease the levels of pathological  $\alpha$ -synuclein and neuroinflammation.[4][5]

# **Signaling Pathway**



Click to download full resolution via product page

Caption: MTX115325 inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo experiments with MTX115325.

# **Summary of In Vitro and In Vivo Data**



| Parameter                    | Value                           | Cell/Animal Model  | Reference |
|------------------------------|---------------------------------|--------------------|-----------|
| USP30 IC50<br>(biochemical)  | 12 nM                           | -                  | [3][4]    |
| USP30 IC50 (cellular)        | 25 nM                           | -                  | [3][7]    |
| TOM20 Ubiquitination<br>EC50 | 32 nM                           | HeLa cells         | [3][4]    |
| Mitophagy Induction          | 22% increase at 37<br>nM        | SH-SY5Y cells      | [7]       |
| In Vivo Dosage               | 15 and 50 mg/kg,<br>twice daily | AAV-A53T-SNCA mice | [4]       |
| Cmax (15 mg/kg, single dose) | 7546.9 ng/mL                    | Mice               | [4]       |
| Cmax (50 mg/kg, single dose) | 16374.3 ng/mL                   | Mice               | [4]       |

#### Conclusion

MTX115325 is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurodegeneration make it a promising candidate for further investigation.[5][6] The protocols and data presented here provide a comprehensive guide for researchers utilizing MTX115325 in their studies. As research progresses, a Phase 1 clinical trial in healthy volunteers and Parkinson's patients is planned.[6][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. missiontherapeutics.com [missiontherapeutics.com]
- To cite this document: BenchChem. [MTX115325 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#mtx115325-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com